molecular formula C10H10N2O2 B019152 8-Methoxy-2-methyl-4(3H)-quinazolinone CAS No. 90915-45-0

8-Methoxy-2-methyl-4(3H)-quinazolinone

Cat. No.: B019152
CAS No.: 90915-45-0
M. Wt: 190.20 g/mol
InChI Key: ZWCBMSNYXIFTCM-UHFFFAOYSA-N
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Description

8-Methoxy-2-methyl-3H-quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are heterocyclic compounds that have been extensively studied due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-2-methyl-3H-quinazolin-4-one typically involves the cyclization of anthranilic acid derivatives. One common method is the reaction of anthranilic acid with acetic anhydride to form benzoxazinone intermediates, which are then treated with methanol and methyl iodide to introduce the methoxy and methyl groups, respectively .

Industrial Production Methods

Industrial production of 8-Methoxy-2-methyl-3H-quinazolin-4-one follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-2-methyl-3H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Biological Activities

8-Methoxy-2-methyl-4(3H)-quinazolinone has been explored for various biological activities:

Drug Discovery

The compound's structural features make it a valuable scaffold for developing new therapeutic agents. Its ability to inhibit kinases positions it as a candidate for targeting cellular pathways involved in cancer and other diseases. The synthesis of derivatives allows researchers to optimize pharmacological properties and enhance biological activity.

Proteomics Research

This compound can be utilized in proteomics to study protein phosphorylation. By labeling the compound with isotopes such as tritium, researchers can track phosphorylated proteins, providing insights into cellular signaling pathways critical for understanding disease mechanisms.

Chemical Synthesis

The compound can undergo various electrophilic substitution reactions typical of quinazolinones, allowing for further derivatization. This versatility is crucial in drug development as it facilitates the exploration of new compounds with enhanced efficacy and reduced side effects.

Comparative Analysis with Related Compounds

The following table summarizes some related quinazolinone derivatives and their biological activities:

Compound NameStructural FeaturesBiological Activity
2-Methyl-4(3H)-quinazolinoneMethyl group at position 2Antimicrobial, anticancer
7-Fluoro-4(3H)-quinazolinoneFluorine substituent at position 7Antiviral, anti-inflammatory
6-Nitro-4(3H)-quinazolinoneNitro group at position 6Anticancer
2-Ethoxy-4(3H)-quinazolinoneEthoxy substituent at position 2Antimicrobial

The unique methoxy group at position 8 of this compound may influence its pharmacokinetics and therapeutic efficacy compared to these derivatives.

Case Studies

Although specific case studies on this compound are scarce, research on related quinazolinones provides insights into its potential applications:

  • Anticancer Studies : A series of quinazolinone derivatives were synthesized and tested for anticancer activity against various cell lines. Many showed significant cytotoxic effects while maintaining safety profiles on non-cancerous cells .
  • Antituberculosis Research : Studies have identified novel quinazolinones that effectively target multi-drug resistant strains of M. tuberculosis, indicating that similar approaches could be applied to explore the efficacy of this compound against this pathogen .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methoxy-2-methyl-3H-quinazolin-4-one is unique due to the presence of both methoxy and methyl groups, which contribute to its distinct chemical and biological properties. These functional groups can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for research and therapeutic applications .

Biological Activity

8-Methoxy-2-methyl-4(3H)-quinazolinone is a member of the quinazolinone class, which has garnered attention for its diverse biological activities. This compound has been studied for its potential applications in antimicrobial, anticancer, and antiviral therapies. The unique structural features of quinazolinones allow them to interact with various biological targets, leading to significant pharmacological effects.

Chemical Structure and Properties

This compound is characterized by a fused benzene and pyrimidine ring system, contributing to its biological activity. The presence of the methoxy group at the 8-position and a methyl group at the 2-position enhances its solubility and bioavailability.

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that this compound demonstrates efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against MRSA were reported to be as low as 4 μg/mL, indicating potent antibacterial activity .
  • Mechanism of Action : The compound appears to inhibit bacterial growth by targeting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. By binding to these proteins, it disrupts the integrity of the bacterial cell wall, leading to cell lysis .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Various studies have reported its effectiveness against different cancer cell lines.

  • In Vitro Studies : In vitro assays demonstrated that this compound exhibits cytotoxicity against breast cancer and hepatocellular carcinoma cell lines. The IC50 values ranged from 10 to 20 μM, suggesting a significant potential for further development in cancer therapy .
  • Synergistic Effects : In combination with other chemotherapeutic agents, such as piperacillin-tazobactam, it showed enhanced efficacy against resistant strains of cancer cells .

Antiviral Activity

While research on the antiviral properties of this compound is limited, preliminary studies suggest potential activity against certain viral infections. Quinazolinones are known to exhibit activity against viral enzymes, which could hinder viral replication .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones is influenced by their structural features. Modifications at specific positions can enhance or diminish their pharmacological effects.

PositionSubstituentEffect on Activity
2MethylIncreases antibacterial potency
8MethoxyEnhances solubility and bioavailability
N3Various groupsAlters interaction with PBPs

Case Studies

  • Antimicrobial Resistance : A study evaluated the activity of this compound against fluoroquinolone-resistant E. coli strains. The results indicated that this compound retained efficacy in these resistant strains, showcasing its potential as an alternative treatment option .
  • Cytotoxicity in Cancer Models : Another investigation focused on the anticancer properties of this compound in mouse models of breast cancer. The findings revealed significant tumor reduction when treated with this compound compared to control groups .

Properties

IUPAC Name

8-methoxy-2-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-11-9-7(10(13)12-6)4-3-5-8(9)14-2/h3-5H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCBMSNYXIFTCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OC)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444674
Record name 8-methoxy-2-methyl-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90915-45-0
Record name 8-methoxy-2-methyl-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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